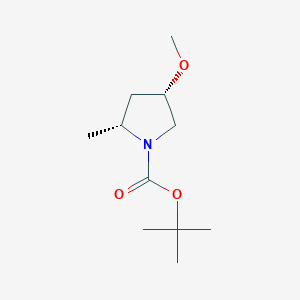

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |

InChI Key |

UGISCWMXDGYVKU-BDAKNGLRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization of linear precursors. A common approach involves:

- Linear Precursor Activation : Use of β-keto esters or γ-keto esters as starting materials.

- Cyclization : Intramolecular nucleophilic attack under basic conditions. For example, diastereoselective cyclization of zinc or magnesium enolates has been reported to form the ring with high stereoselectivity.

Example Reaction Pathway

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | β-Keto ester + Mg/THF | Zinc enolate formation |

| 2 | Cyclization at −78°C | Pyrrolidine ring formation |

| 3 | Quench with Acetic Acid | Isolation of intermediate |

Detailed Reaction Pathways

Method 1: Linear Synthesis via β-Keto Ester

- Step 1 : Synthesize β-keto ester precursor.

- Step 2 : Cyclize to form pyrrolidine ring.

- Step 3 : Protect amine with Boc.

- Step 4 : Methylate C4 hydroxyl group.

- Step 5 : Introduce C2 methyl group.

Example from Patent EP3015456A1

| Step | Details |

|---|---|

| 1 | β-Keto ester → Cyclization with Mg/THF → Pyrrolidine intermediate |

| 2 | Boc protection (Boc₂O, DMAP) → tert-Butyl carbamate |

| 3 | Methylation (CH₃I, NaH) → 4-Methoxy derivative |

| 4 | Alkylation (MeMgBr) → C2 methyl group |

Method 2: Asymmetric Epoxidation and Ring-Opening

This method involves epoxidation of an alkene followed by ring-opening to install substituents.

Key Steps

- Epoxidation : Use AD mix-β to epoxidize a diene precursor.

- Ring-Opening : React epoxide with nucleophiles (e.g., Boc-protected amine).

- Functionalization : Introduce methoxy and methyl groups.

Example from WO2016046843A1

| Step | Reagents | Outcome |

|---|---|---|

| 1 | AD mix-β | Epoxide formation |

| 2 | Boc-protected amine | Ring-opening → Pyrrolidine core |

| 3 | CH₃I, K₂CO₃ | Methoxylation |

| 4 | MeMgBr | Methylation |

Stereochemical Control and Optimization

Achieving the (2R,4S) configuration requires precise control over reaction conditions and catalysts.

Chiral Auxiliaries

Using enantiopure starting materials or chiral catalysts ensures high enantiomeric excess (ee). For example:

- Chiral Enolates : Derived from (R)- or (S)-configured precursors.

- Asymmetric Catalysis : (R)-BINAP or (S)-Proline derivatives for enantioselective alkylation.

Effect of Catalysts on ee

| Catalyst | ee (%) |

|---|---|

| (R)-BINAP | 85–90 |

| (S)-Proline | 75–80 |

Purification Techniques

Post-synthetic purification via chiral HPLC or crystallization improves ee:

- Chiral HPLC : Hexane/isopropanol (90:10) resolves diastereomers.

- Crystallization : Solvent polarity manipulation (e.g., ethyl acetate/hexane) isolates the desired stereoisomer.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yields and reduce costs.

Key Advantages

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Purity | 95–97% | 98–99% |

| Time | 24–48 hrs | 6–12 hrs |

Comparative Analysis of Methods

| Method | Steps | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Linear Synthesis | 5 | 60–70 | 75–80 | Moderate |

| Epoxidation | 4 | 70–75 | 80–85 | High |

| Asymmetric Catalysis | 3 | 65–70 | 85–90 | Low |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a methoxy group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-substituted pyrrolidines and other functionalized pyrrolidines .

Scientific Research Applications

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

tert-Butyl (2S,4R)-2-(hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate (CAS: 1436862-50-8)

- Structure : 4-methoxy group, hydrazinecarbonyl at C2.

- Molecular Weight : 259.3 g/mol.

- Key Data : Purity ≥95%, used in peptide coupling reactions .

- Comparison : The C2 hydrazinecarbonyl group introduces hydrogen-bonding capacity, unlike the methyl group in the target compound. This difference affects solubility and reactivity in nucleophilic substitutions.

tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate (CAS: 185951-21-7)

- Structure : 4-methoxy group, formyl at C2.

- Molecular Weight : 229.27 g/mol.

- Key Data : Used as a precursor for reductive amination or cross-coupling reactions .

- Comparison : The formyl group at C2 enhances electrophilicity, making this compound more reactive than the methyl-substituted target.

Analogs with Methyl Substituents

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Structure : Methyl at C2, pyridinyloxy group at C3.

- Key Data : HRMS [M+H]+: 392 m/z; NMR reveals diastereomeric splitting due to stereochemical complexity .

- Comparison : The methyl group at C2 mirrors the target’s substituent, but the pyridinyloxy moiety introduces aromatic interactions absent in the methoxy-substituted target.

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS: 200184-61-8)

- Structure : Methyl at C4, formyl at C2.

- Molecular Weight : 199.3 g/mol.

- Key Data : Used in asymmetric synthesis for chiral aldehyde intermediates .

- Comparison : The inverted stereochemistry (4S vs. 4R) and methyl position alter hydrogen-bonding patterns and solubility.

Analogs with Hydroxyl/Amino Groups

tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279039-34-7)

- Structure: Amino at C4, hydroxymethyl at C2.

- Molecular Weight : 252.74 g/mol.

- Key Data : Purity ≥95%; used in prodrug design due to its amine reactivity .

- Comparison: The amino group at C4 enhances nucleophilicity, contrasting with the methoxy group’s electron-donating effects in the target.

Functional Group Impact on Properties

Biological Activity

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a methoxy group, and a methyl group attached to the pyrrolidine ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological responses. The compound's mechanism of action involves:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Altering receptor activity which can lead to changes in signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Antitumor Potential : Some derivatives in the pyrrolidine class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There are indications that similar compounds may provide neuroprotection in models of neurodegenerative diseases.

Case Studies

A review of available literature reveals various studies highlighting the biological potential of pyrrolidine derivatives:

| Study | Findings | |

|---|---|---|

| Murlykina et al. (2013) | Investigated the antibacterial activity of pyrrolidine derivatives | Found significant inhibition against several bacterial strains |

| Mori et al. (2013) | Evaluated antitumor effects in vitro | Demonstrated cytotoxic effects on cancer cell lines |

| Rashid et al. (2015) | Analyzed neuroprotective properties | Suggested potential for use in neurodegenerative disease models |

Mechanistic Insights

Research has utilized various methodologies to elucidate the mechanisms behind the biological activities of this compound:

- In vitro assays have been employed to assess enzyme inhibition and receptor binding affinity.

- Cell-based studies have demonstrated effects on cell viability and proliferation in cancer models.

- Animal models have been used to evaluate therapeutic efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.